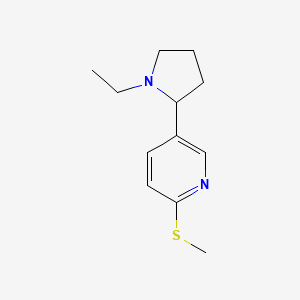

5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine

CAS No.:

Cat. No.: VC15877296

Molecular Formula: C12H18N2S

Molecular Weight: 222.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2S |

|---|---|

| Molecular Weight | 222.35 g/mol |

| IUPAC Name | 5-(1-ethylpyrrolidin-2-yl)-2-methylsulfanylpyridine |

| Standard InChI | InChI=1S/C12H18N2S/c1-3-14-8-4-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3 |

| Standard InChI Key | RSDYWSONBOCNPU-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCCC1C2=CN=C(C=C2)SC |

Introduction

5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine is a heterocyclic compound that combines a pyridine ring with an ethylpyrrolidine moiety and a methylthio substituent. This unique structural arrangement contributes to its chemical properties and potential biological activities. Despite the lack of extensive literature specifically on this compound, related compounds have shown promise in various pharmacological applications, including anti-inflammatory and neuroprotective roles.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step processes, including reactions that form the pyridine ring and attach the pyrrolidine and methylthio groups. For example, the synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine involves complex organic chemistry techniques.

Biological Activities and Potential Applications

While specific biological activities of 5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine are not well-documented, related compounds have shown potential in:

-

Neuroprotection: Compounds with pyrrolidine and pyridine rings have been explored for their ability to cross the blood-brain barrier, making them candidates for central nervous system-targeted therapies.

-

Anti-inflammatory Roles: Similar structures have been investigated for anti-inflammatory properties, which could be beneficial in treating various diseases.

Comparison with Related Compounds

Research Findings and Future Directions

Given the limited specific research on 5-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine, future studies should focus on elucidating its chemical synthesis, biological interactions, and potential therapeutic applications. The compound's ability to interact with neurotransmitter receptors could influence synaptic transmission and neuronal excitability, similar to related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume